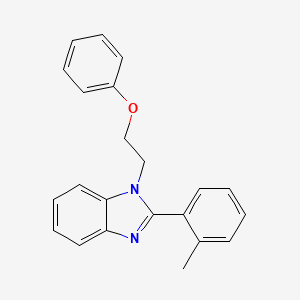![molecular formula C19H21N3OS B6478981 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane CAS No. 879918-30-6](/img/structure/B6478981.png)
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)azepane (MPTAC) is an organic compound that has been studied extensively for its potential applications in scientific research. MPTAC has been found to possess a wide range of properties, including antifungal, antibacterial, antiviral, and antineoplastic activities. In addition, MPTAC has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of properties, including antifungal, antibacterial, antiviral, and antineoplastic activities. In addition, 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane is not fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, which then triggers a cascade of biochemical reactions. It is also believed to possess antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it has antifungal, antibacterial, antiviral, and antineoplastic activities. It has also been found to possess antioxidant and immunomodulatory properties. In addition, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane has many advantages as a research tool. It is easy to synthesize, has a wide range of activities, and can be used in a variety of laboratory experiments. However, there are also some limitations to its use. For example, it is not soluble in water, which can make it difficult to use in certain experiments. In addition, its effects can vary depending on the concentration and the conditions under which it is used.
Zukünftige Richtungen
The potential applications of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane are vast and varied. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential use in drug delivery systems and as a therapeutic agent for various diseases. In addition, further research should be done to better understand its mechanism of action and its potential side effects. Additionally, further research should focus on developing new methods for synthesizing 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane and improving its solubility. Finally, further research should be done to explore the potential of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane as an additive or preservative in food products.
Synthesemethoden
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane can be synthesized using a variety of methods. One of the most common methods is the condensation of 1-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl chloride with 2-azepanone. This reaction yields a mixture of the desired compound and byproducts, which can be separated by chromatographic methods. Other methods of synthesis have also been explored, including the use of palladium catalysis and the use of microwave-assisted synthesis.
Eigenschaften
IUPAC Name |
azepan-1-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-17(18(23)21-11-7-2-3-8-12-21)24-19-20-16(13-22(14)19)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOIJQKOCVCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6478902.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B6478903.png)
![N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6478908.png)
![1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6478914.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478917.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6478924.png)
![(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478930.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6478951.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6478957.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B6478965.png)

![N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6478979.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6478984.png)
![7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6478995.png)